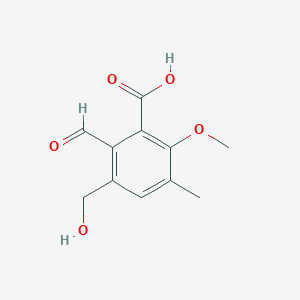
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine, also known as AEMT, is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine and has been synthesized through various methods.
作用机制
The mechanism of action of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is not fully understood. However, studies have shown that this compound is incorporated into the DNA of cells and can inhibit the replication of viruses and cancer cells. This compound can also induce apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can inhibit the replication of viruses and cancer cells, induce apoptosis, and modulate the immune response. This compound has also been shown to have anti-inflammatory properties and can reduce the production of cytokines.
实验室实验的优点和局限性
One of the primary advantages of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is its antiviral and anticancer properties. This compound can be used to inhibit the replication of viruses and cancer cells in vitro. However, this compound has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood.
未来方向
There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research. One direction is the development of this compound-based gene therapies for the treatment of viral infections and cancer. Another direction is the study of this compound's mechanism of action and its effects on normal cells. This compound can also be used as a tool for studying DNA replication and repair mechanisms. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion:
In conclusion, this compound is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its antiviral and anticancer properties. This compound's mechanism of action is not fully understood, but it has been shown to inhibit the replication of viruses and cancer cells and induce apoptosis. This compound has several advantages for lab experiments, but its effects on normal cells are not fully understood. There are several future directions for this compound research, including the development of this compound-based gene therapies and the study of its mechanism of action.
合成方法
The synthesis of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine involves several steps. The first step is the protection of the hydroxyl group of thymidine with a benzyl group. This is followed by the reaction of the protected thymidine with 2-azido-1-(hydroxymethyl)ethanol in the presence of a Lewis acid catalyst. The benzyl group is then removed using hydrogenolysis, resulting in the formation of this compound.
科学研究应用
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of gene therapy. This compound has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV-1 and herpes simplex virus. This compound has also been shown to be effective in inhibiting the replication of cancer cells.
属性
| 127559-73-3 | |
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
1-[(1-azido-3-hydroxypropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O4/c1-6-3-14(9(17)12-8(6)16)5-18-7(4-15)2-11-13-10/h3,7,15H,2,4-5H2,1H3,(H,12,16,17) |
InChI 键 |
QHHGZUNIBSYYTP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
同义词 |
1-((2-azido-1-(hydroxymethyl)ethoxy)methyl)thymine acycloAZT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


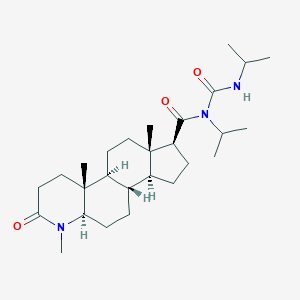


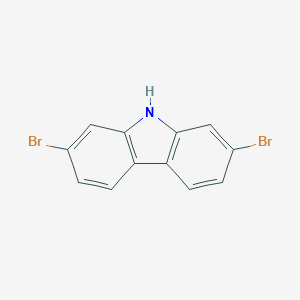
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)

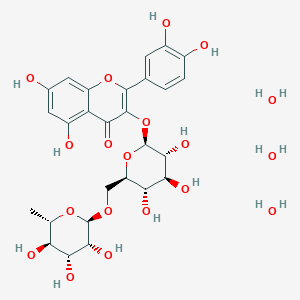
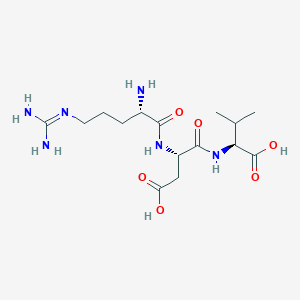

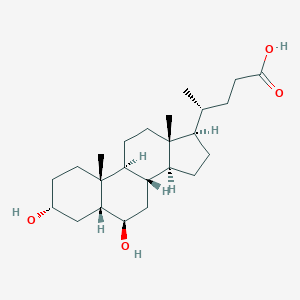

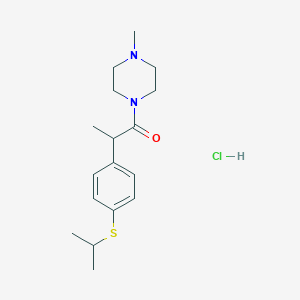
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
